molecular formula C12H12O3S B8304197 6-Methoxy-benzo[b]thiophene-3-carboxylic acid ethyl ester

6-Methoxy-benzo[b]thiophene-3-carboxylic acid ethyl ester

Cat. No. B8304197
M. Wt: 236.29 g/mol
InChI Key: SSZZXFYMVSXHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-benzo[b]thiophene-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H12O3S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-benzo[b]thiophene-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-benzo[b]thiophene-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 6-methoxy-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C12H12O3S/c1-3-15-12(13)10-7-16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3

InChI Key

SSZZXFYMVSXHBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

306 g Polyphosphoric acid (Riedel-de-Haen 04101) are heated up to 70° C. Then 250 ml chlorobenzene are added, followed by a solution of 50.5 g (0.2 Mol) of crude 3-(3-methoxy-phenylsulfanyl)-2-oxo-propionic acid ethyl ester in 280 ml chlorobenzene. The mixture is heated up to 112° C. for 4 h. From the resulting 2-phasic hot mixture, the yellow-brownish upper layer is sucked off. The black lower phase is extracted by 3 portions of 250 ml boiling toluene. The upper layer and the 3 toluene extracts are combined and concentrated in vacuo (→crude 1). The residue from the black lower phase is hydrolysed in 7 l water. Extraction with 2 portions of CH2Cl2 gives more material (→crude 2). Both batches (crude 1 & 2) are combined and diluted with CH2Cl2, water and sat. NaHCO3. The aq. phase is separed off and extracted twice with CH2Cl2. The organic layers are washed twice with water and brine, dried (Na2SO4) and concentrated. Column chromatography (SiO2; hexane/CH2Cl2 9:1→7:3→1:1) and crystallization from hexane at −20° C. gives the title compound: m.p.: 68-69° C.; TLC(hexane/acetone 4:1): Rf=0.47.
[Compound]
Name
Polyphosphoric acid
Quantity
306 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

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